![molecular formula C15H21N3OS B5597018 N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide](/img/structure/B5597018.png)
N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide," has been extensively studied. These syntheses often involve the reaction of morpholine with various aldehydes or isocyanides to form structurally complex and biologically active compounds. For instance, Kobayashi et al. (2013) developed a procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides, which shares a similar synthetic pathway with the compound (Kobayashi, Yamane, & Fukamachi, 2013).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide," often features complex arrangements that impact their physical and chemical properties. For example, Hui Lin et al. (2012) discussed the chair conformations of morpholine rings and their interactions in the crystal structure, which could be relevant for understanding the structural characteristics of similar compounds (Hui Lin, Weiyao Wu, Jing-Jing Zhang, & Sheng-li Cao, 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide" and related compounds are influenced by their structural elements. For example, the presence of the morpholine moiety and the indolinecarbothioamide group can affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its participation in various chemical reactions. Singh et al. (2001) studied the tellurated derivative of morpholine, which provides insights into how substituents on the morpholine ring can influence the molecule's chemical behavior (A. Singh, J. Kumar, & R. Butcher, 2001).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide," are crucial for their application in various fields. These properties include solubility, melting point, and crystalline structure, which are determined by the molecular structure and intermolecular forces. The study by Hui Lin et al. (2012) on a similar morpholine compound provides valuable data on these aspects, highlighting the importance of crystallographic analysis in understanding these properties (Hui Lin et al., 2012).
Chemical Properties Analysis
The chemical properties of "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide" are influenced by its functional groups, which dictate its reactivity and interaction with other molecules. Research on similar compounds, such as the study by Singh et al. (2001), can shed light on how these properties are affected by structural modifications and can guide the synthesis of derivatives with desired chemical behaviors (A. Singh, J. Kumar, & R. Butcher, 2001).
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide, such as those synthesized in the study by Başoğlu, Yolal, Demirba, and Bektaş (2012), exhibit good antitubercular activities. These compounds were synthesized through a series of chemical reactions involving Schiff base formation, conversion to thiazolidinone and thiazoline derivatives, and finally to 1,3,4-thiadiazole or 1,2,4-triazole compounds. The antimicrobial activity was attributed to the structural features of these synthesized molecules (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Anticancer and Hypoglycemic Activities
Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, and El-Emam (2017) synthesized adamantane-isothiourea hybrid derivatives, including compounds derived from N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide. These compounds showed potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in streptozotocin-induced diabetic rats. The research suggests a potential application in treating diabetes and infections, highlighting the versatility of N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide derivatives in medicinal chemistry (Al-Wahaibi et al., 2017).
Neuroprotective Agents
In the context of neurology, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound related to N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide, was synthesized by Wu et al. (2003) as an orally bioavailable KCNQ2 potassium channel opener. It showed significant oral activity in reducing the number of cortical spreading depressions in a rat model of migraine, indicating potential therapeutic applications in neurology (Wu et al., 2003).
Structural and Supramolecular Chemistry
Lin, Wu, Zhang, and Cao (2012) explored the crystal structure of a compound closely related to N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide. The study provided insights into the molecular conformation, hydrogen bonding, and supramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds in materials science and pharmaceuticals (Lin, Wu, Zhang, & Cao, 2012).
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c20-15(16-6-8-17-9-11-19-12-10-17)18-7-5-13-3-1-2-4-14(13)18/h1-4H,5-12H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWSDVGJHDUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)
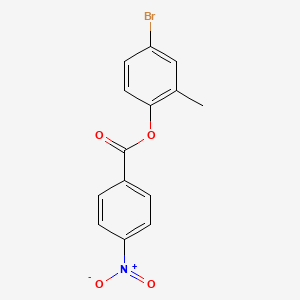
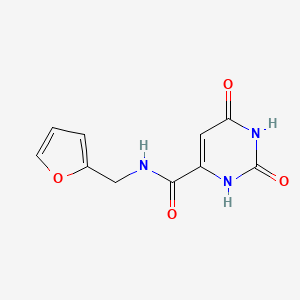
![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)
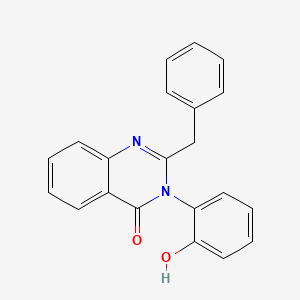
![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)
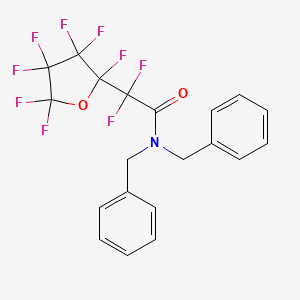
![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)
![({5-[1-(cyclohexylacetyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5597008.png)
![2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597017.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)
![(1S*,5R*)-3-(5-chloro-2-fluorobenzyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597027.png)
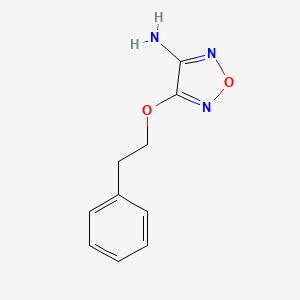
![methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate](/img/structure/B5597031.png)